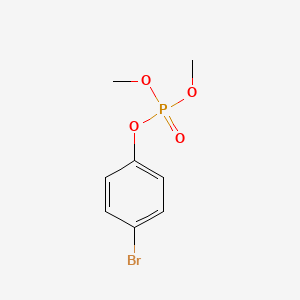
Dimethyl 4-bromophenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4-bromophenyl phosphate is an organophosphorus compound with the molecular formula C₈H₁₀BrO₄P and a molecular weight of 281.04 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a phosphate group. It is used in various chemical reactions and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 4-bromophenyl phosphate typically involves the reaction of 4-bromophenol with dimethyl chlorophosphate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphate ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 4-bromophenyl phosphate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The phosphate ester can be hydrolyzed to produce 4-bromophenol and phosphoric acid.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Products include substituted phenyl phosphates.
Hydrolysis: 4-bromophenol and phosphoric acid.
Oxidation: Brominated quinones or other oxidized aromatic compounds.
Applications De Recherche Scientifique
Dimethyl 4-bromophenyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Employed in studies involving enzyme inhibition and as a probe for investigating biochemical pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Dimethyl 4-bromophenyl phosphate involves its interaction with molecular targets such as enzymes. The phosphate group can mimic the natural substrate of certain enzymes, leading to competitive inhibition. This interaction can disrupt normal biochemical pathways, making it a valuable tool in enzyme inhibition studies .
Comparaison Avec Des Composés Similaires
Dimethyl phenyl phosphate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Dimethyl 4-chlorophenyl phosphate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Dimethyl 4-fluorophenyl phosphate: Contains a fluorine atom, which affects its electronic properties and reactivity.
Uniqueness: Dimethyl 4-bromophenyl phosphate is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable reagent in organic synthesis and a useful tool in biochemical studies .
Propriétés
Numéro CAS |
130876-36-7 |
|---|---|
Formule moléculaire |
C8H10BrO4P |
Poids moléculaire |
281.04 g/mol |
Nom IUPAC |
(4-bromophenyl) dimethyl phosphate |
InChI |
InChI=1S/C8H10BrO4P/c1-11-14(10,12-2)13-8-5-3-7(9)4-6-8/h3-6H,1-2H3 |
Clé InChI |
QEQBXPUBBUQQSW-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(OC)OC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


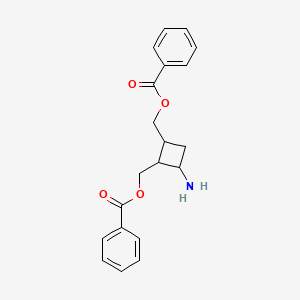

![(4Z,6Z,8Z)-cycloocta[d][1,3]dithiol-2-one](/img/structure/B14267061.png)
![2-Propoxy-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14267065.png)
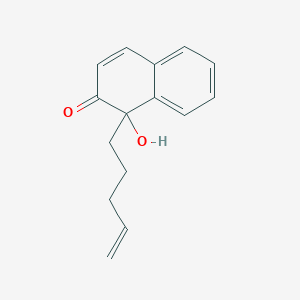
![Ethyl 4-[2-(heptyloxy)ethoxy]benzoate](/img/structure/B14267080.png)
![2-Propenoic acid, 2-methyl-, 2-[2-(2-iodoethoxy)ethoxy]ethyl ester](/img/structure/B14267088.png)


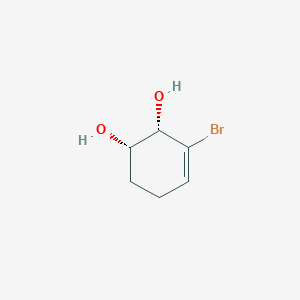


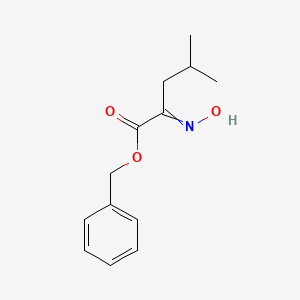
![(4S)-4-[(4-Aminophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one](/img/structure/B14267154.png)
